

Spectroscopic Profile of (4-Nitro-phenyl)-acetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: (4-Nitro-phenyl)-acetaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Nitro-phenyl)-acetaldehyde** (CAS No. 1460-05-5), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **(4-Nitro-phenyl)-acetaldehyde**, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity of **(4-Nitro-phenyl)-acetaldehyde**. The proton (^1H) and carbon-13 (^{13}C) NMR data are presented below.

Table 1: ^1H NMR Data for **(4-Nitro-phenyl)-acetaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.82	Triplet (t)	1.70	1H	Aldehyde (-CHO)
8.26-8.21	Multiplet (m)	-	2H	Aromatic (H-2, H-6)
7.42-7.37	Multiplet (m)	-	2H	Aromatic (H-3, H-5)
3.87	Doublet (d)	1.70	2H	Methylene (-CH ₂ -)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for **(4-Nitro-phenyl)-acetaldehyde**

Chemical Shift (δ) ppm	Assignment
197.33	Aldehyde Carbonyl (C=O)
147.53	Aromatic (C-4, C-NO ₂)
139.41	Aromatic (C-1)
130.73	Aromatic (C-2, C-6)
124.19	Aromatic (C-3, C-5)
50.17	Methylene (-CH ₂)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for **(4-Nitro-phenyl)-acetaldehyde** are detailed below.

Table 3: IR Absorption Data for **(4-Nitro-phenyl)-acetaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~2900	Medium	Aliphatic C-H Stretch
~2820, ~2720	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1720	Strong	Aldehyde C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1520	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~850	Strong	p-Substituted Benzene C-H Bend

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **(4-Nitro-phenyl)-acetaldehyde**

m/z	Ion	Notes
165	[M] ⁺	Molecular Ion
353.0741	[2M+Na] ⁺	High-Resolution MS (ESI)

Theoretical [2M+Na]⁺ for C₁₆H₁₄N₂NaO₆: 353.0744

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of **(4-Nitro-phenyl)-acetaldehyde** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. ^1H NMR spectra are acquired with 16 scans, and ^{13}C NMR spectra are acquired with 1024 scans. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

IR Spectroscopy

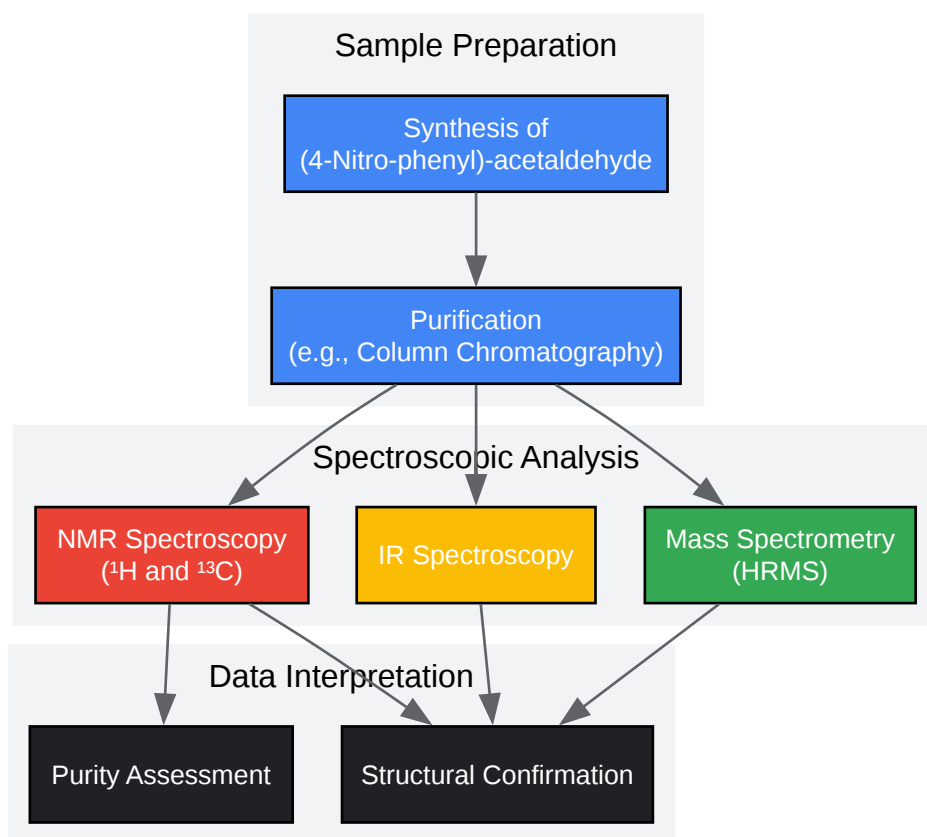
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-650 cm^{-1} with a resolution of 4 cm^{-1} . The spectrum is an average of 32 scans.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed on an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source via direct infusion. The data is acquired in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of **(4-Nitro-phenyl)-acetaldehyde** is depicted in the following diagram.



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Workflow for Spectroscopic Analysis

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